N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide
Description
N-((1-(4-Fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide-tetrazole hybrid compound characterized by a 4-fluorophenyl-substituted tetrazole core linked via a methylene bridge to a 4-methoxybenzenesulfonamide group. This structural motif combines the bioisosteric tetrazole ring, known for its metabolic stability and hydrogen-bonding capacity, with a sulfonamide moiety, which often confers pharmacological activity in enzyme inhibition or receptor modulation .
The synthesis of related compounds involves Friedel-Crafts reactions, nucleophilic substitutions, and cyclization steps. For instance, details the preparation of triazole-thiones via sodium hydroxide-mediated cyclization of hydrazinecarbothioamides, while highlights HRMS-ESI characterization of tetrazole-containing anilines. These methods are foundational for generating structurally similar derivatives .
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O3S/c1-24-13-6-8-14(9-7-13)25(22,23)17-10-15-18-19-20-21(15)12-4-2-11(16)3-5-12/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTHACYFTYRZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=NN=NN2C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of an azide with a nitrile. The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. The final step involves the sulfonation of the methoxybenzene ring to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to accelerate the reaction. Purification steps such as recrystallization or chromatography are also employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Scientific Research Applications
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide has diverse applications across various scientific domains:
Medicinal Chemistry
- Anticancer Activity : Compounds containing tetrazole rings have shown significant anticancer properties. Research indicates that this compound can induce apoptosis in cancer cells, with related tetrazole derivatives demonstrating low micromolar IC50 values against various cancer cell lines .
Biological Studies
- Antimicrobial Properties : The compound is being evaluated for its potential antimicrobial activities. Preliminary studies suggest it may inhibit the growth of certain bacteria and fungi.
Drug Development
- Therapeutic Agent Exploration : Ongoing research aims to explore its efficacy as a therapeutic agent for various diseases, particularly those resistant to current treatments.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various applications:
- Anticancer Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor growth in animal models by inducing apoptosis through specific signaling pathways.
- Antimicrobial Activity Assessment : Laboratory tests have shown that this compound exhibits inhibitory effects against multiple bacterial strains, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes and receptors in a similar manner. The fluorophenyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The sulfonamide group can interact with various proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Table 1: Key Structural and Spectral Comparisons
Key Observations:
Tetrazole vs. Triazole Core: The target compound’s tetrazole ring differs from triazole-thiones (e.g., Compounds 7–9 in ), which exhibit thione tautomerism (νC=S at 1247–1255 cm⁻¹) but lack the tetrazole’s aromatic nitrogen-rich structure.
Substituent Effects: The 4-methoxybenzenesulfonamide group in the target compound contrasts with dichloro/fluoroaniline in Compound 3d (), altering electronic properties and solubility.
Spectral Differentiation :
- The target compound’s IR spectrum lacks the νC=O band (1663–1682 cm⁻¹) seen in hydrazinecarbothioamides (), confirming cyclization into the tetrazole structure .
- ¹H-NMR signals for the 4-methoxy group (δ ~3.8) and fluorophenyl protons are distinct from the aromatic dichloro signals in Compound 3d (δ ~6.8–7.5) .
Key Observations:
- Synthetic Routes : The target compound’s synthesis likely involves alkylation of a tetrazole precursor with a halogenated sulfonamide, akin to S-alkylation strategies in . In contrast, losartan derivatives () require multi-step coupling of biphenyl systems.
- Characterization : While the target compound and its analogs rely on NMR and IR for structural confirmation, HRMS-ESI (as in ) provides precise mass validation for halogenated derivatives .
Biological Activity
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-component reactions that yield various tetrazole derivatives. A notable method includes the one-pot six-component reaction, which allows for the efficient formation of tetrazole-linked compounds with varying substituents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing tetrazole moieties. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mean growth inhibition percentage for these cell lines was reported at 54.25% and 38.44%, respectively, indicating promising anticancer activity .
| Cell Line | Growth Inhibition (%) |
|---|---|
| HeLa | 54.25 |
| HepG2 | 38.44 |
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is significant in the context of treating autoimmune diseases and chronic inflammatory conditions .
The mechanism through which this compound exerts its biological effects involves modulation of key signaling pathways, particularly those related to p38 MAPK signaling. This pathway plays a crucial role in inflammation and cellular stress responses .
Case Studies
Case Study 1: Anticancer Efficacy
In a comparative study, several tetrazole derivatives were evaluated for their cytotoxicity against a panel of cancer cell lines. The results indicated that compounds structurally similar to this compound displayed superior inhibitory effects on tumor growth compared to standard chemotherapeutics .
Case Study 2: Inflammatory Response
Another study assessed the anti-inflammatory properties of tetrazole-containing compounds in a mouse model of acute inflammation. The results demonstrated a significant reduction in serum TNF-alpha levels following treatment with this compound, suggesting its potential utility in managing inflammatory diseases .
Q & A
Q. What synthetic strategies are recommended for preparing N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-4-methoxybenzenesulfonamide?
- Methodology : Utilize a multi-step approach involving: (i) Condensation of 4-fluoroaniline with methyl isocyanide to form the tetrazole core . (ii) Sulfonylation of the intermediate with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) . (iii) Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key Challenges : Optimize reaction temperature and stoichiometry to avoid side products like over-sulfonylation or incomplete tetrazole cyclization .
Q. How can structural characterization be performed to confirm the identity of this compound?
- Analytical Techniques :
- X-ray crystallography for unambiguous confirmation of the sulfonamide-tetrazole linkage and spatial arrangement .
- NMR spectroscopy : H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm for fluorophenyl and methoxyphenyl groups) and sulfonamide NH (~δ 10.5 ppm) .
- HRMS for molecular ion validation (expected [M+H] ~403.09 g/mol) .
Q. What preliminary pharmacological screening assays are suitable for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases (e.g., SphK1) or cyclooxygenases using fluorescence polarization or colorimetric substrates .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
- Synthesize analogs with variations in:
(a) Sulfonamide substituents (e.g., replacing methoxy with nitro or amino groups) .
(b) Tetrazole substitution patterns (e.g., 4-chlorophenyl vs. 4-fluorophenyl) . - Evaluate bioactivity changes using dose-response assays and correlate with computed physicochemical parameters (logP, polar surface area) .
Q. What experimental design (DoE) approaches optimize reaction yields in large-scale synthesis?
- DoE Framework :
- Factors : Temperature (80–120°C), solvent (DMF vs. acetonitrile), catalyst loading (0.1–1.0 eq).
- Response Surface Methodology (RSM) : Central composite design to model interactions and predict optimal conditions .
Q. How to resolve contradictions in biological activity data across different assay platforms?
- Troubleshooting Steps :
- Assay Validation : Confirm enzyme purity (SDS-PAGE) and substrate stability (HPLC) .
- Solubility Check : Use dynamic light scattering (DLS) to detect aggregation in buffer systems (e.g., PBS vs. Tris-HCl) .
- Orthogonal Assays : Compare fluorometric vs. radiometric readouts for kinase inhibition .
Q. What computational methods predict metabolic stability and toxicity profiles?
- In silico Tools :
- ADMET Prediction : Use SwissADME to estimate CYP450 inhibition and hepatotoxicity risks .
- Metabolite Identification : GLORYx for simulating Phase I/II metabolism (e.g., sulfonamide hydrolysis or tetrazole N-oxidation) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
